

Application Notes and Protocols: Maleimide-NODA-GA in Targeted Radionuclide Therapy

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Compound of Interest

Compound Name: Maleimide-NODA-GA

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Maleimide-NODA-GA** as a bifunctional chelator for the development of targeted radiopharmaceuticals for therapeutic applications. Detailed protocols for conjugation, radiolabeling, and preclinical evaluation are provided to guide researchers in this promising field of oncology.

Introduction to Maleimide-NODA-GA in Targeted Radionuclide Therapy

Targeted radionuclide therapy (TRT) is a rapidly evolving modality in cancer treatment that utilizes systemically administered radiopharmaceuticals to deliver cytotoxic radiation to tumor cells while minimizing damage to healthy tissues.^[1] The specificity of TRT is achieved by conjugating a therapeutic radionuclide to a targeting moiety, such as a monoclonal antibody (mAb) or a peptide, that recognizes a tumor-associated antigen or receptor.^[2]

The success of a TRT agent hinges on the stable chelation of the radionuclide and its efficient conjugation to the targeting vector. **Maleimide-NODA-GA** is a bifunctional chelator designed to meet these requirements. It comprises three key components:

- NODA-GA (1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid): A highly efficient chelator for various trivalent radiometals, particularly therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac).^[3] NODA-GA forms thermodynamically stable and

kinetically inert complexes with these radiometals, which is crucial to prevent the release of the radionuclide *in vivo* and reduce off-target toxicity.[\[3\]](#)

- Maleimide: A thiol-reactive functional group that enables covalent conjugation to cysteine residues on proteins and peptides. This allows for site-specific attachment of the chelator to the targeting molecule, preserving its biological activity.[\[4\]](#)
- Linker: The glutaric acid (GA) component acts as a spacer between the chelator and the maleimide group, which can improve the accessibility of both the chelator for radiolabeling and the targeting moiety for its biological target.

The combination of these features makes **Maleimide-NODA-GA** a versatile tool for the development of a wide range of targeted radiotherapeutics.

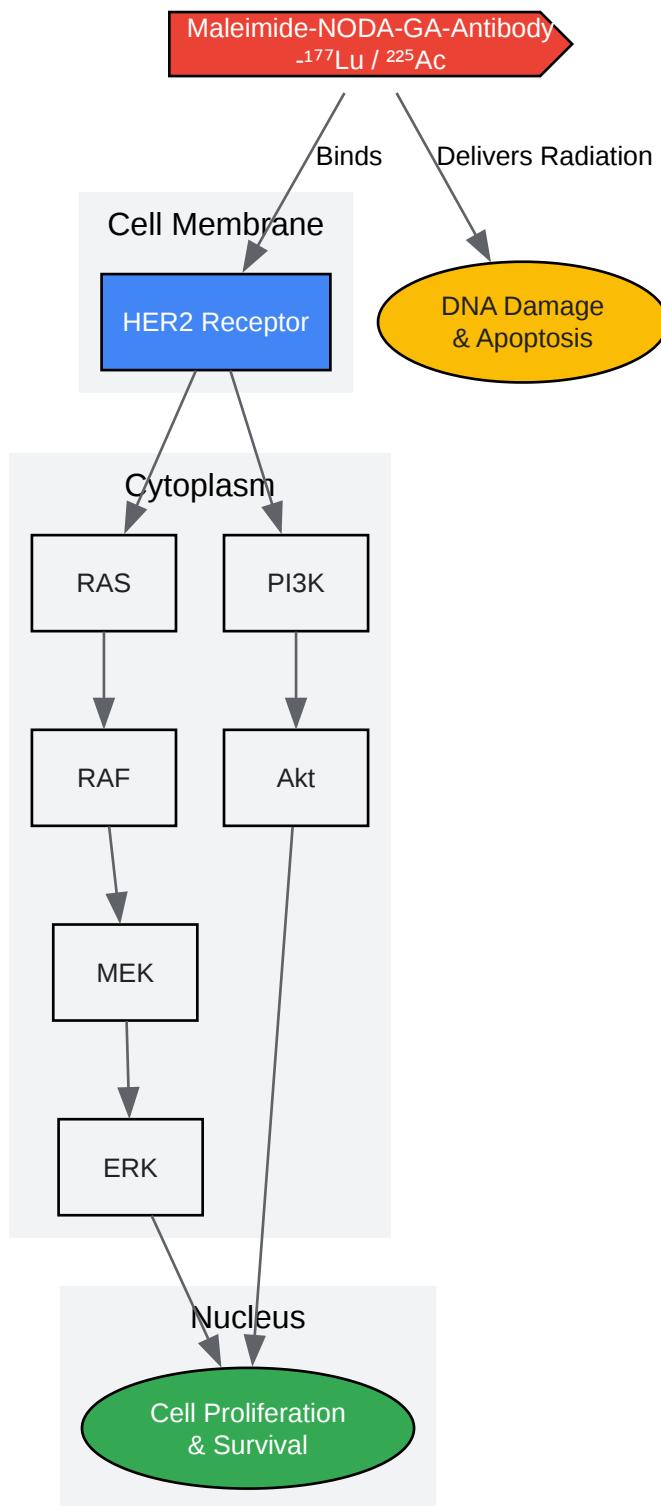
Key Signaling Pathways in Targeted Radionuclide Therapy

The efficacy of targeted radionuclide therapy relies on the selection of appropriate molecular targets that are overexpressed on cancer cells. Two of the most well-established targets are HER2 and PSMA.

HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is a transmembrane tyrosine kinase receptor that is overexpressed in a variety of cancers, including breast, gastric, and ovarian cancers.[\[5\]](#)[\[6\]](#) Overexpression of HER2 leads to the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which promote cell proliferation, survival, and invasion.[\[7\]](#) Monoclonal antibodies targeting HER2, such as trastuzumab, have been successfully used in the clinic.[\[5\]](#) By conjugating **Maleimide-NODA-GA** to a HER2-targeting antibody, therapeutic radionuclides can be specifically delivered to HER2-positive tumors.[\[8\]](#)

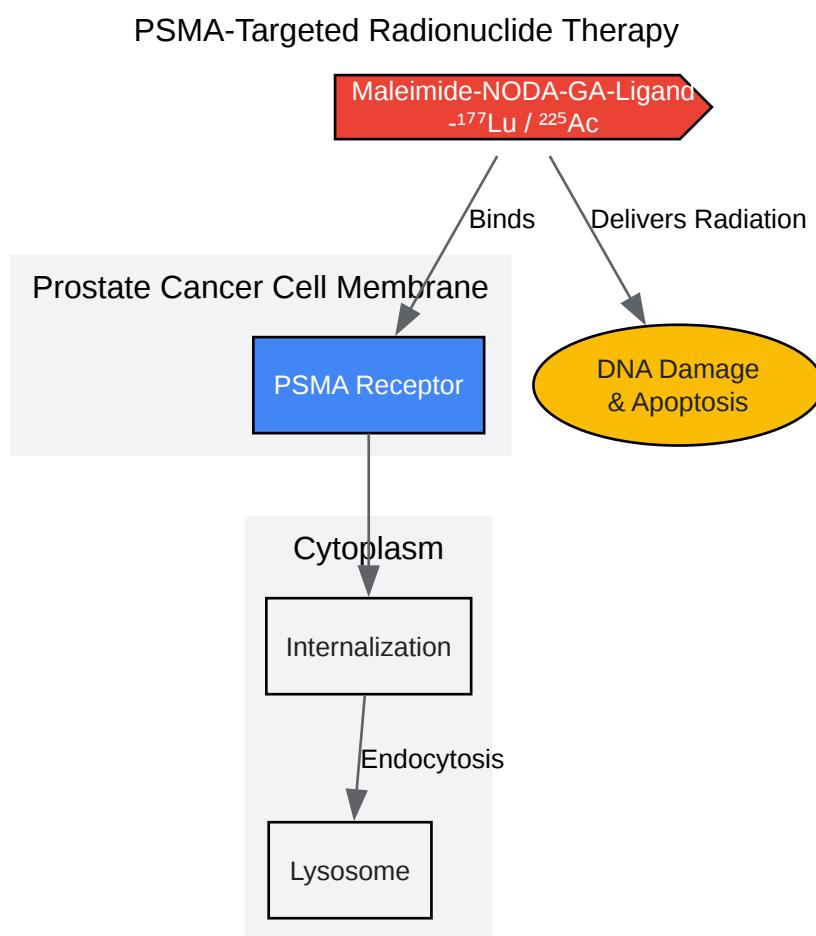
HER2 Signaling Pathway in Targeted Radionuclide Therapy

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Caption: HER2 signaling pathway and the mechanism of targeted radionuclide therapy.

PSMA Signaling Pathway

Prostate-Specific Membrane Antigen (PSMA) is a type II transmembrane glycoprotein that is highly overexpressed in prostate cancer cells, particularly in metastatic and castration-resistant disease.^{[9][10]} While its precise signaling function is still under investigation, its high level of expression and rapid internalization make it an excellent target for radionuclide therapy.^[3] Small molecules and antibodies that bind to the extracellular domain of PSMA have been developed and are used to deliver therapeutic radionuclides to prostate cancer cells.^[11]



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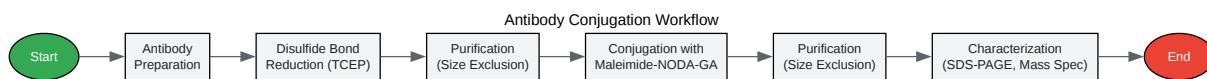
Caption: Mechanism of PSMA-targeted radionuclide therapy.

Experimental Protocols

The following sections provide detailed protocols for the conjugation of **Maleimide-NODA-GA** to a targeting antibody and subsequent radiolabeling with therapeutic radionuclides.

Conjugation of Maleimide-NODA-GA to a Thiolated Antibody

This protocol describes the site-specific conjugation of **Maleimide-NODA-GA** to a monoclonal antibody through reduced interchain disulfide bonds.



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Caption: Workflow for the conjugation of **Maleimide-NODA-GA** to an antibody.

Materials:

- Targeting antibody (e.g., Trastuzumab)
- **Maleimide-NODA-GA**
- Tris(2-carboxyethyl)phosphine (TCEP)
- Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Size-exclusion chromatography (SEC) column (e.g., PD-10)
- Centrifugal filter units (e.g., Amicon Ultra)

Procedure:

- Antibody Preparation:

- Prepare the antibody solution at a concentration of 2-10 mg/mL in degassed PBS.[\[12\]](#)
- If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS using a centrifugal filter unit.
- Reduction of Disulfide Bonds:
 - Add a 10-fold molar excess of TCEP to the antibody solution.[\[12\]](#)
 - Incubate for 30 minutes at 37°C to reduce the interchain disulfide bonds.[\[12\]](#)
 - Remove excess TCEP immediately using an SEC column pre-equilibrated with degassed PBS.
- Conjugation Reaction:
 - Prepare a 10 mM stock solution of **Maleimide-NODA-GA** in anhydrous DMSO.
 - Add a 10- to 20-fold molar excess of the **Maleimide-NODA-GA** solution to the reduced antibody solution while gently vortexing.
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Purification of the Conjugate:
 - Remove unreacted **Maleimide-NODA-GA** and other small molecules by SEC using a column pre-equilibrated with PBS.
 - Concentrate the purified antibody-NODA-GA conjugate using a centrifugal filter unit.
- Characterization:
 - Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
 - Assess the degree of labeling (chelator-to-antibody ratio) using mass spectrometry.

- Confirm the integrity of the conjugate by SDS-PAGE analysis under non-reducing and reducing conditions.

Radiolabeling with Lutetium-177 (^{177}Lu)

This protocol describes the radiolabeling of the NODA-GA-conjugated antibody with ^{177}Lu .

Materials:

- $^{177}\text{LuCl}_3$ solution (carrier-added or no-carrier-added)[[13](#)]
- NODA-GA-antibody conjugate
- Ammonium acetate buffer (0.25 M, pH 5.0)
- Metal-free water
- PD-10 desalting column
- Radio-TLC or radio-HPLC system

Procedure:

- Reaction Setup:
 - In a sterile, metal-free microcentrifuge tube, add the desired amount of NODA-GA-antibody conjugate.
 - Add ammonium acetate buffer to achieve a final concentration of approximately 1 mg/mL of the conjugate.
- Radiolabeling:
 - Add the $^{177}\text{LuCl}_3$ solution to the tube containing the conjugate and buffer. The typical molar ratio of chelator to ^{177}Lu should be optimized but is often in the range of 10:1 to 100:1.
 - Gently mix the solution and incubate at 95°C for 15-30 minutes.[[13](#)]
- Quality Control:

- Determine the radiochemical purity (RCP) of the ^{177}Lu -NODA-GA-antibody by radio-TLC or radio-HPLC. A typical mobile phase for radio-TLC is 0.1 M sodium citrate, pH 5.5. The labeled antibody should remain at the origin, while free ^{177}Lu will move with the solvent front.
- An RCP of >95% is generally required for in vivo use.
- Purification:
 - If the RCP is below 95%, purify the radiolabeled conjugate using an SEC column (e.g., PD-10) pre-equilibrated with a formulation buffer (e.g., PBS with 0.1% human serum albumin).

Radiolabeling with Actinium-225 (^{225}Ac)

This protocol outlines the radiolabeling of the NODA-GA-conjugated antibody with the alpha-emitter ^{225}Ac . Caution: ^{225}Ac is a potent alpha-emitter and requires specialized handling facilities and precautions.

Materials:

- $^{225}\text{Ac}(\text{NO}_3)_3$ solution
- NODA-GA-antibody conjugate
- Ammonium acetate buffer (0.25 M, pH 5.5)
- Metal-free water
- PD-10 desalting column
- Radio-TLC or radio-HPLC system

Procedure:

- Reaction Setup:
 - In a sterile, metal-free microcentrifuge tube, add the NODA-GA-antibody conjugate.

- Add ammonium acetate buffer to a final conjugate concentration of approximately 1 mg/mL.
- Radiolabeling:
 - Add the $^{225}\text{Ac}(\text{NO}_3)_3$ solution to the reaction mixture.
 - Incubate at 37°C for 30-60 minutes.[\[14\]](#)
- Quality Control:
 - Assess the RCP using radio-TLC or radio-HPLC as described for ^{177}Lu .
- Purification:
 - If necessary, purify the ^{225}Ac -NODA-GA-antibody using an SEC column.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of NODA-GA based radiopharmaceuticals.

Table 1: Radiolabeling Efficiency and In Vitro Stability

Radioconju- gate	Radionuclid e	Radiolabeli- ng Yield (%)	Radiochemi- cal Purity (%)	In Vitro Stability (24h, PBS) (%)	Reference
^{68}Ga - NODAGA- Peptide	^{68}Ga	>95	>98	>99	[15]
^{177}Lu -PSMA- 617	^{177}Lu	>98	>99	>98	[13]
^{225}Ac -DOTA- Antibody	^{225}Ac	~90	>95	>95	[14]

Table 2: In Vivo Tumor Uptake and Biodistribution (%ID/g)

Radioconjugate	Tumor Model	Time p.i. (h)	Tumor	Blood	Liver	Kidneys	Reference
⁶⁸ Ga-NODAG	PC-3						
A-PEG ₂ -[Sar ¹¹]R	(Prostate M26)	3	15 ± 3	0.07 ± 0.02	0.2 ± 0.05	2.8 ± 0.5	[15]
¹⁷⁷ Lu-PSMA-NARI-56	LNCaP	24	40.56 ± 10.01	N/A	N/A	N/A	[16]
¹⁷⁷ Lu-PSMA-617	LNCaP	24	~25	N/A	N/A	N/A	[16]

Table 3: Therapeutic Efficacy

Radioconjugate	Tumor Model	Treatment Dose	Outcome	Reference
¹⁷⁷ Lu-PSMA-NARI-56	LNCaP (Prostate)	18.5 MBq	98% tumor inhibition at day 58	[16]
¹⁷⁷ Lu-PSMA-617	LNCaP (Prostate)	18.5 MBq	58% tumor inhibition at day 58	[16]
¹⁷⁷ Lu-DOTATATE	Midgut NETs (Clinical)	7.4 GBq x 4 cycles	Improved progression-free survival	[17]

Conclusion

Maleimide-NODA-GA is a valuable and versatile bifunctional chelator for the development of targeted radionuclide therapies. Its efficient and stable chelation of therapeutic radiometals, combined with the capability for site-specific conjugation to targeting proteins and peptides, makes it a powerful tool for creating next-generation radiopharmaceuticals. The protocols and data presented in these application notes provide a solid foundation for researchers to design and evaluate novel TRT agents with the potential to improve outcomes for cancer patients.

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